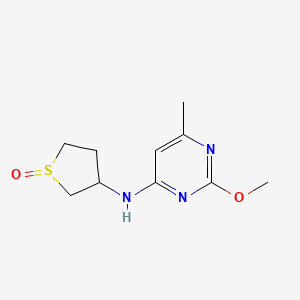
2-methoxy-6-methyl-N-(1-oxothiolan-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-methyl-N-(1-oxothiolan-3-yl)pyrimidin-4-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with methoxy, methyl, and a thiolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-methyl-N-(1-oxothiolan-3-yl)pyrimidin-4-amine typically involves multiple stepsThe thiolane group is then added through a series of reactions involving thiolane derivatives and appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-methyl-N-(1-oxothiolan-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methoxy-6-methyl-N-(1-oxothiolan-3-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methoxy-6-methyl-N-(1-oxothiolan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-methylpyrimidin-4-amine: Lacks the thiolane group, which may affect its biological activity.
N-(1-oxothiolan-3-yl)pyrimidin-4-amine: Does not have the methoxy and methyl groups, potentially altering its chemical properties.
Uniqueness
2-methoxy-6-methyl-N-(1-oxothiolan-3-yl)pyrimidin-4-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-6-methyl-N-(1-oxothiolan-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-7-5-9(13-10(11-7)15-2)12-8-3-4-16(14)6-8/h5,8H,3-4,6H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJQKNIBCDPLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)NC2CCS(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea](/img/structure/B7025385.png)
![(3-Fluoropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7025394.png)
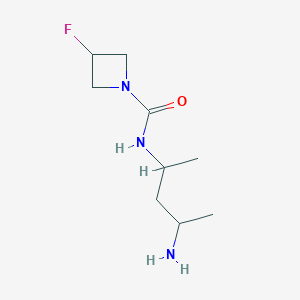
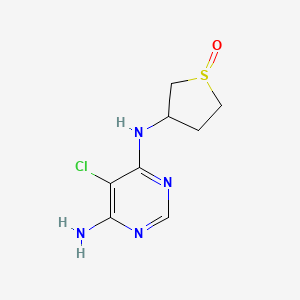
![2-[(4-Ethyl-5-methyl-1,2,4-triazol-3-yl)methyl-propan-2-ylamino]ethanol](/img/structure/B7025417.png)
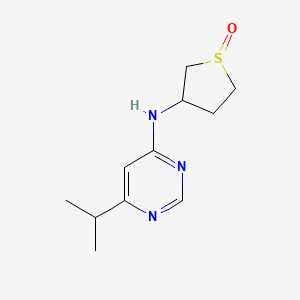
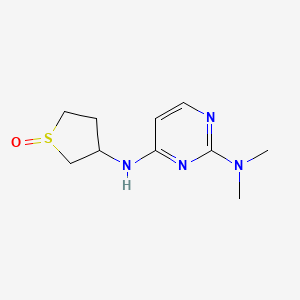
![N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide](/img/structure/B7025446.png)
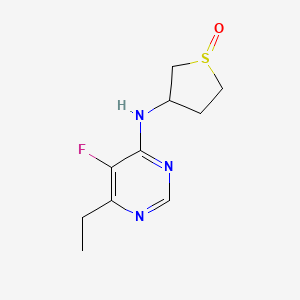
![4-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-2-methylbutan-2-ol](/img/structure/B7025452.png)
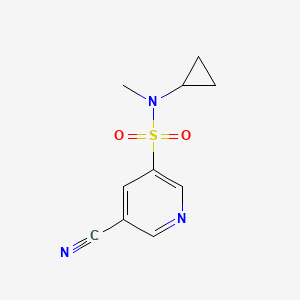
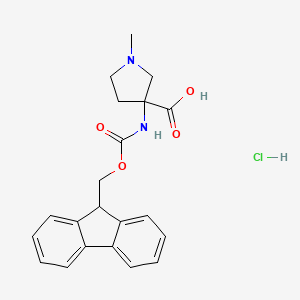
![3-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]-2,2-dimethylpropanenitrile](/img/structure/B7025474.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(oxan-4-yl)ethanamine](/img/structure/B7025479.png)
